N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
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Overview
Description
N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethyl group attached to the nitrogen atom, a hydroxyl group on the biphenyl ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid with ethylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy-[1,1’-biphenyl]-3-carboxamide: Lacks the ethyl group on the nitrogen atom.
N-Methyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide: Contains a methyl group instead of an ethyl group.
4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the amide functional group.
Uniqueness
N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide is unique due to the presence of the ethyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-ethyl-3-(4-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-16-15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,2H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJYDEWJZUQIGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683576 |
Source
|
Record name | N-Ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-44-7 |
Source
|
Record name | N-Ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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